3-(4-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-Fluorophenyl)propan-1-amine hydrochloride is an organic compound with the chemical formula C9H13ClFN. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its use in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)propan-1-amine hydrochloride can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and propylamine. This reaction is typically carried out under basic conditions[2][2]. The general reaction scheme is as follows:
Condensation Reaction: 4-fluorobenzaldehyde reacts with propylamine in the presence of a base to form 3-(4-fluorophenyl)propan-1-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process[2][2].
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenylpropanone or 4-fluorophenylpropanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
3-(4-Fluorophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter systems, particularly by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .
Comparison with Similar Compounds
3-(4-Fluorophenyl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Shares a similar structure but differs in its pharmacological effects and applications.
Fluoxetine: Another compound with a fluorine atom on the phenyl ring, known for its use as an antidepressant.
Escitalopram: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and interactions with biological systems make it a valuable tool in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(4-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHQJAYNSMLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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